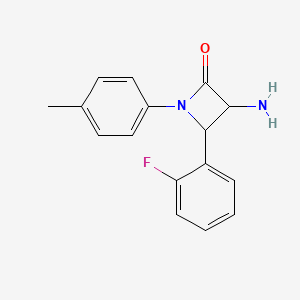

3-Amino-4-(2-fluorophenyl)-1-(p-tolyl)azetidin-2-one

Description

Properties

Molecular Formula |

C16H15FN2O |

|---|---|

Molecular Weight |

270.30 g/mol |

IUPAC Name |

3-amino-4-(2-fluorophenyl)-1-(4-methylphenyl)azetidin-2-one |

InChI |

InChI=1S/C16H15FN2O/c1-10-6-8-11(9-7-10)19-15(14(18)16(19)20)12-4-2-3-5-13(12)17/h2-9,14-15H,18H2,1H3 |

InChI Key |

BTLJADVAJWCYCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-fluorophenyl)-1-(p-tolyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Staudinger synthesis, which involves the reaction of an imine with a ketene.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions may convert the azetidinone ring to other functional groups.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antibacterial Activity

Compounds similar to 3-Amino-4-(2-fluorophenyl)-1-(p-tolyl)azetidin-2-one have shown significant antibacterial properties. The β-lactam structure is known for its ability to inhibit bacterial cell wall synthesis, making it a valuable scaffold in developing new antibiotics. Preliminary studies suggest that this compound may exhibit activity against various Gram-positive and Gram-negative bacteria, although specific data on its efficacy is still limited .

Anticancer Activity

Research indicates that azetidinones can possess antiproliferative effects against multiple cancer cell lines. For instance, compounds with similar structures have demonstrated significant growth inhibition in various cancer types, including breast and colon cancers. The introduction of specific substituents, such as the fluorinated phenyl group in this compound, may enhance its anticancer activity by affecting cellular signaling pathways or inducing apoptosis in cancer cells .

Case Studies

Structure-Activity Relationship (SAR)

The structural modifications made to azetidinones significantly influence their biological activities. For example:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 3-Amino-4-(2-chlorophenyl)-1-(m-tolyl)azetidin-2-one | Chlorine substituent | Antibacterial and anticancer activity |

| 3-Amino-1-(4-chlorophenyl)-4-(p-methoxyphenyl)azetidin-2-one | Methoxy substitution | Anticancer properties |

| 3-Amino-1-(phenyl)-4-(p-methylphenyl)azetidin-2-one | Simplified phenolic substitution | Broad-spectrum antibacterial activity |

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-fluorophenyl)-1-(p-tolyl)azetidin-2-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Azetidin-2-one Derivatives

Physicochemical and Metabolic Properties

- Bromine in 3-Amino-4-(4-bromophenyl)-1-(3-fluorophenyl)azetidin-2-one raises molecular weight (335.17 vs. ~290 for the target compound), which may slow diffusion kinetics .

- Metabolic Stability: Fluorine in the 2-fluorophenyl group resists oxidative metabolism, extending half-life compared to non-fluorinated analogues .

Biological Activity

3-Amino-4-(2-fluorophenyl)-1-(p-tolyl)azetidin-2-one is a synthetic organic compound belonging to the azetidinone class, characterized by its unique structure that includes an amino group, a fluorophenyl substituent, and a tolyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

- Molecular Formula : CHFNO

- Molecular Weight : 270.30 g/mol

- CAS Number : 1291488-21-5

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through various mechanisms:

-

Anticancer Activity :

- The compound has been studied for its ability to inhibit tubulin polymerization, a critical process in cell division. It demonstrates antiproliferative effects on cancer cell lines, particularly breast cancer cells such as MCF-7 and MDA-MB-231 .

- In vitro studies show that it may induce apoptosis in cancer cells by disrupting microtubule dynamics, similar to known chemotherapeutic agents like combretastatin A-4 .

-

Antimicrobial Properties :

- Preliminary studies suggest that the compound may possess antimicrobial activity, potentially inhibiting the growth of various bacterial strains by binding to essential proteins involved in cell wall synthesis.

- Its structural features may enhance its interaction with microbial targets, leading to effective inhibition of bacterial proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of the fluorine atom on the phenyl ring is believed to enhance lipophilicity and improve binding affinity to biological targets compared to analogs with different halogen substituents.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Amino-4-(2-chlorophenyl)-1-(m-tolyl)azetidin-2-one | Chlorine instead of fluorine | Different biological activity profiles |

| 3-Amino-4-(phenyl)-1-methylazetidin-2-one | Methyl group instead of tolyl | Variation in steric hindrance affecting reactivity |

| 3-Amino-4-(p-methoxyphenyl)-1-benzoylazetidin-2-one | Methoxy group on para position | Enhanced solubility and possibly altered activity |

Case Studies

-

Antiproliferative Effects :

In a study evaluating various azetidinone derivatives, this compound was found to have a significant IC value against MCF-7 cells, indicating strong antiproliferative properties. The mechanism was associated with tubulin destabilization and cell cycle arrest at the G2/M phase . -

Microbial Inhibition :

Another investigation highlighted the compound's potential against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective antibacterial action comparable to standard antibiotics .

Q & A

Basic: What are the recommended methodologies for synthesizing 3-Amino-4-(2-fluorophenyl)-1-(p-tolyl)azetidin-2-one, and how can reaction conditions be optimized?

A common approach involves β-lactam ring formation via [2+2] cycloaddition between an imine and a ketene precursor. For example, refluxing intermediates in ethanol with catalytic acetic acid (monitored by TLC) can yield the azetidin-2-one core . Optimization includes:

- Temperature control : Maintaining 70–80°C to balance reaction rate and byproduct formation.

- Catalyst selection : Lewis acids (e.g., AlCl₃) may enhance electrophilic aromatic substitution for fluorophenyl group incorporation .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product.

Basic: How should researchers characterize the structural and stereochemical properties of this compound?

A multi-technique approach is critical:

- X-ray crystallography : Resolves absolute configuration and ring conformation. For example, bond angles (e.g., C-N-C = 85–92°) and torsion angles confirm β-lactam geometry .

- NMR spectroscopy : ¹H and ¹³C NMR distinguish substituent effects (e.g., fluorine-induced deshielding at ~160 ppm for ¹⁹F NMR) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 325.12) .

Basic: What are the stability considerations for storing and handling this compound?

- Storage : Under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the β-lactam ring .

- Moisture sensitivity : Use anhydrous solvents and gloveboxes for reactions.

- Decomposition monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products .

Advanced: How can stereochemical outcomes (e.g., cis/trans isomerism) be controlled during synthesis?

- Chiral auxiliaries : Fluorine-containing oxazolidinone auxiliaries direct asymmetric induction during cycloaddition, achieving >90% enantiomeric excess (ee) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor cis-isomer formation due to dipole stabilization .

- Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor kinetic cis-products, while higher temperatures (reflux) drive equilibration to trans-isomers .

Advanced: How do substituents (e.g., 2-fluorophenyl vs. p-tolyl) influence the compound’s reactivity and biological activity?

- Electronic effects : The electron-withdrawing fluorine atom increases β-lactam ring electrophilicity, enhancing susceptibility to nucleophilic attack (e.g., by serine hydrolases) .

- Steric effects : The p-tolyl group’s bulkiness may restrict ring puckering, altering binding affinity in enzyme inhibition assays .

- Comparative studies : Replace the 2-fluorophenyl group with 4-fluorophenyl (see ) to assess substituent position effects on bioactivity.

Advanced: How should researchers address contradictions in reported spectroscopic or crystallographic data?

- Cross-validation : Compare NMR chemical shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) .

- Crystallographic redundancy : Solve structures in multiple space groups (e.g., P2₁/c vs. Pna2₁) to confirm bond metrics .

- Reproducibility : Replicate synthesis under standardized conditions (e.g., inert atmosphere, stoichiometric ratios) to isolate batch-specific artifacts .

Advanced: What computational methods are recommended for predicting the compound’s reactivity or interactions?

- Molecular docking : AutoDock Vina models interactions with β-lactamase enzymes (PDB ID: 1XX2) .

- QM/MM simulations : Explore hydrolysis pathways of the β-lactam ring using Gaussian 16 .

- ADMET prediction : SwissADME forecasts pharmacokinetic properties (e.g., LogP = 2.8 ± 0.3) .

Advanced: How can researchers design derivatives to improve metabolic stability without compromising activity?

- Bioisosteric replacement : Substitute the amino group with a methylsulfonamide (e.g., -SO₂NH₂) to reduce oxidative metabolism .

- Pro-drug strategies : Acetylate the amino group to enhance membrane permeability, with enzymatic cleavage in target tissues .

- Structure-activity relationship (SAR) : Test halogenated analogs (e.g., Cl, Br) at the 4-position to balance lipophilicity and potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.